Sor-c13

Description

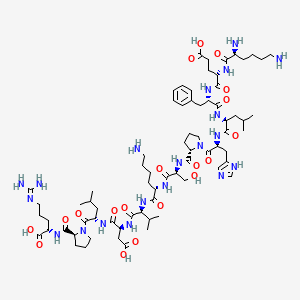

Structure

2D Structure

Properties

CAS No. |

1187852-48-7 |

|---|---|

Molecular Formula |

C72H116N20O19 |

Molecular Weight |

1565.8 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C72H116N20O19/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1 |

InChI Key |

LGANPTNILMNMES-TVNHODDRSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SOR-C13; SOR-C-13; SOR-C 13; SORC13; SORC-13; SORC 13; |

Origin of Product |

United States |

Foundational & Exploratory

Sor-C13: A Technical Deep Dive into its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sor-C13, a synthetic 13-amino acid peptide derived from the C-terminus of soricidin, has emerged as a promising first-in-class anti-cancer agent. Its primary mechanism of action is the selective inhibition of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, a protein overexpressed in a variety of solid tumors, including ovarian, breast, prostate, and pancreatic cancers. By blocking TRPV6-mediated calcium influx, this compound disrupts a critical signaling pathway necessary for cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting the TRPV6 Calcium Channel

This compound is a high-affinity antagonist of the TRPV6 calcium channel, with an IC50 value of 14 nM.[1][2] TRPV6 is a non-voltage-gated calcium channel that is minimally expressed in normal tissues but significantly upregulated in various epithelial cancers.[3][4] This overexpression leads to a sustained increase in intracellular calcium, which acts as a second messenger to drive oncogenic signaling.[3]

The primary downstream effector of TRPV6-mediated calcium signaling is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[5] Increased intracellular calcium activates calmodulin, which in turn activates the phosphatase calcineurin.[5] Calcineurin then dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus, where it functions as a transcription factor for a host of genes involved in cancer progression.[5]

This compound, by binding to and inhibiting TRPV6, effectively "starves" the cancer cell of this essential calcium influx, thereby preventing the activation of the calcineurin-NFAT signaling cascade.[4] This leads to a number of anti-cancer effects, including:

-

Inhibition of Proliferation: By suppressing the expression of pro-proliferative genes, this compound can halt the uncontrolled growth of cancer cells.

-

Induction of Apoptosis: The disruption of calcium homeostasis and downstream signaling can trigger programmed cell death in cancer cells.

-

Reduction of Metastasis and Angiogenesis: NFAT is known to regulate genes involved in cell migration, invasion, and the formation of new blood vessels that supply tumors.[6][7]

The amino acid sequence of this compound has been identified as a 13-mer peptide derived from the C-terminus of soricidin.[4]

Quantitative Preclinical and Clinical Data

The anti-cancer activity of this compound has been demonstrated in both preclinical models and early-phase human clinical trials.

In Vitro and In Vivo Efficacy

In preclinical studies, this compound has shown potent and selective activity against TRPV6-expressing cancer cells.

| Parameter | Value | Cancer Model | Reference |

| IC50 for TRPV6 Inhibition | 14 nM | Not specified | [1][2] |

| Tumor Growth Inhibition | 59% | SKOV-3 ovarian cancer xenograft (mice) | [3][6] |

| Dosage for 59% Inhibition | 800 mg/kg (daily i.p. injection for 12 days) | SKOV-3 ovarian cancer xenograft (mice) | [3][6] |

Phase I Clinical Trial Results

A first-in-human, open-label, dose-escalation Phase I clinical trial (NCT01578564) was conducted in 23 patients with advanced solid tumors of epithelial origin.[8][9] The trial established the safety and tolerability of this compound and provided preliminary evidence of its anti-tumor activity.[9]

| Parameter | Result | Patient Population | Reference |

| Number of Patients | 23 | Advanced solid tumors of epithelial origin | [8][9] |

| Stable Disease Rate | 55% of evaluable patients | Advanced solid tumors of epithelial origin | [4] |

| Best Response | 27% reduction in a pancreatic tumor | Patient with pancreatic cancer | [9][10] |

| Safety | Generally well-tolerated, with no drug-related serious adverse events reported. | Advanced solid tumors of epithelial origin | [4][9] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

The following diagram illustrates the core signaling pathway inhibited by this compound.

Caption: this compound inhibits the TRPV6 channel, blocking calcium influx and subsequent activation of the Calcineurin-NFAT pathway, which in turn suppresses the transcription of genes involved in cancer progression.

Experimental Workflow: NFAT Reporter Assay

This diagram outlines a typical workflow for assessing the effect of this compound on NFAT activation using a reporter assay.

Caption: Workflow for an NFAT reporter assay to quantify the inhibitory effect of this compound on NFAT transcriptional activity.

Experimental Workflow: In Vivo Xenograft Study

The following diagram details the workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound.

Caption: Workflow for a preclinical in vivo xenograft study to assess the anti-tumor efficacy of this compound.

Detailed Experimental Protocols

In Vivo Ovarian Cancer Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

-

Tumor Implantation: SKOV-3 cells are harvested and implanted subcutaneously into the flank of the mice.[13] Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment Groups: Mice are randomized into control (vehicle) and treatment groups.

-

Dosing Regimen: this compound is administered via intraperitoneal (i.p.) injection. A reported effective dosing schedule is daily injections of 400, 600, or 800 mg/kg for 12 consecutive days.[3][6]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be further analyzed by immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

NFAT Reporter Assay

-

Cell Lines: Cancer cell lines known to overexpress TRPV6, such as T-47D (breast cancer), PC-3 (prostate cancer), OVCAR-3, SK-OV-3 (ovarian cancer), BxPC-3, or SU.86.86 (pancreatic cancer).[5]

-

Reporter Construct: A plasmid containing a reporter gene (e.g., firefly luciferase or green fluorescent protein) under the control of an NFAT-responsive promoter element.

-

Transfection: Cells are transiently transfected with the NFAT reporter plasmid using a suitable transfection reagent.

-

Treatment: After transfection, cells are treated with various concentrations of this compound or a vehicle control.

-

Stimulation (if necessary): In some experimental setups, an agonist that induces calcium influx (e.g., ionomycin) may be used to stimulate NFAT activation.

-

Lysis and Detection: After a specified incubation period, cells are lysed, and the reporter gene product is quantified. For a luciferase reporter, a luminometer is used to measure light output after the addition of a luciferase substrate. For a fluorescent reporter, fluorescence is measured using a fluorometer or flow cytometer.

-

Data Analysis: The reduction in reporter signal in this compound-treated cells compared to control cells indicates the inhibition of NFAT activation.

RT-qPCR TaqMan Array for Gene Expression Profiling

-

Cell Lines: As described for the NFAT reporter assay.[5]

-

Treatment: Cells are treated with this compound or a vehicle control for a specified duration.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is then synthesized from the RNA template.

-

TaqMan Array: A pre-designed TaqMan array plate containing primers and probes for a panel of target genes is used. A reported study utilized a panel of 187 genes involved in cancer calcium signaling and NFAT signaling.[5]

-

RT-qPCR: The cDNA is mixed with a master mix and loaded onto the TaqMan array plate. Real-time quantitative PCR is performed using a compatible instrument.

-

Data Analysis: The relative expression of each target gene is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene used for normalization. The results reveal the modulatory effect of this compound on the expression of genes downstream of the TRPV6-NFAT pathway. Genes reported to be modulated by this compound include those involved in cell proliferation (e.g., TGF-beta, TLR9), metastasis (e.g., ADAM12, CEACAM6), resistance to apoptosis (e.g., WISP1), and angiogenesis (e.g., FLT4).[5]

Phase I Clinical Trial Protocol (NCT01578564)

-

Study Design: An open-label, dose-escalation (3+3 design) study.[9][10]

-

Patient Population: Patients with advanced solid tumors of epithelial origin that are refractory to standard therapies.[9][10]

-

Dosing and Administration: this compound was administered intravenously. The dosing regimen involved infusions on days 1-3 and 8-10 of a 21-day cycle. Dose levels ranged from 1.375 mg/kg to 6.2 mg/kg.[9][10]

-

Safety and Tolerability Assessment: Toxicity was monitored and graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed within the first treatment cycle.[9][10]

-

Efficacy Assessment: Tumor response was evaluated after two cycles of treatment using the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[9][10]

Conclusion and Future Directions

This compound represents a novel and targeted approach to cancer therapy by specifically inhibiting the TRPV6 oncochannel. Its mechanism of action, centered on the disruption of the calcineurin-NFAT signaling pathway, has been well-characterized in preclinical models and has shown promising signals of anti-tumor activity in early clinical development. The favorable safety profile observed in the Phase I trial suggests that this compound could be a valuable therapeutic option, both as a monotherapy and in combination with other anti-cancer agents.

Future research should focus on identifying predictive biomarkers of response to this compound, further elucidating the full spectrum of downstream genes regulated by the TRPV6-NFAT axis in different cancer types, and exploring the potential of this compound in combination with standard-of-care chemotherapies and other targeted agents. The continued investigation of this first-in-class TRPV6 inhibitor holds significant promise for patients with difficult-to-treat solid tumors.

References

- 1. TRPV6 as A Target for Cancer Therapy [jcancer.org]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. NFAT Proteins: Emerging Roles in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NFAT Gene Family in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soricimed : this compound [soricimed.com]

- 9. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. reactionbiology.com [reactionbiology.com]

The Role of TRPV6 in Oncology: A Technical Guide for Researchers

Abstract: The Transient Receptor Potential Vanilloid 6 (TRPV6) channel, a highly calcium-selective ion channel, has emerged as a significant player in the landscape of oncology. Primarily known for its role in calcium homeostasis, its aberrant expression in numerous malignancies has drawn considerable attention. This guide provides an in-depth technical overview of the multifaceted role of TRPV6 in cancer, detailing its expression, function in promoting cancer hallmarks, underlying signaling pathways, and its potential as a therapeutic target. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TRPV6's significance in cancer biology.

Introduction to TRPV6

TRPV6 is a member of the vanilloid subfamily of Transient Receptor Potential (TRP) channels. It forms a tetrameric complex in the plasma membrane and is distinguished by its exceptional selectivity for Ca²⁺ ions, being approximately 100 times more permeable to Ca²⁺ than to Na⁺. In healthy tissues, TRPV6 is predominantly expressed in epithelial cells responsible for transcellular calcium transport, such as in the intestine, kidney, and placenta, where it plays a crucial role in maintaining systemic calcium balance. However, the landscape of TRPV6 expression is dramatically altered in malignancy, where it is frequently overexpressed and is implicated in driving tumor progression.

Aberrant Expression of TRPV6 in Cancer

A consistent finding across numerous studies is the significant upregulation of TRPV6 at both the mRNA and protein levels in a wide array of epithelial cancers compared to their healthy counterparts. This overexpression is not merely a correlative finding; it is often linked to more aggressive tumor phenotypes, higher tumor grades, and poorer patient prognosis.

Quantitative Overview of TRPV6 Expression in Various Cancers

The following table summarizes quantitative data on TRPV6 expression from various studies, highlighting its prevalence and correlation with clinical parameters.

| Cancer Type | TRPV6 Expression Change | Correlation with Clinicopathological Features | Reference(s) |

| Prostate Cancer | Upregulated; undetectable in benign tissue. | Correlates significantly with Gleason score (P=0.032), pathological stage (P<0.001), and extraprostatic extension (P=0.025). Found in 63% of lymph node metastases. | |

| Breast Cancer | 2 to 15-fold increase in mRNA compared to normal tissue. | Protein levels are higher in invasive versus non-invasive areas in 93.3% of biopsies. Elevated in estrogen receptor-negative cancers, correlating with poor prognosis. | |

| Ovarian Cancer | Significantly elevated protein and mRNA levels in various subtypes compared to normal tissue. | 80.5% of tumors showed significant staining (sensitivity), while 91.3% of normal tissue did not (specificity). | |

| Colon Cancer | Overexpressed in 66% of Stage I and 17% of Stage II tumors; very low levels in late-stage (III/IV) tumors. | Aberrant overexpression contributes to colonic crypt hyperplasia. | |

| Pancreatic Cancer | Upregulated in primary cancer tissues. | Elevated tumor TRPV6 protein levels are associated with decreased patient survival. | |

| Thyroid Carcinoma | Elevated protein levels compared to healthy tissue. | - | |

| Non-Small Cell Lung Cancer | Decreased protein levels reported. | Associated with shorter median survival times. | |

| Cervical Squamous Cell Carcinoma | Decreased mRNA and protein levels in early stages. | - |

Role of TRPV6 in Cancer Hallmarks

The overexpression of TRPV6 is functionally linked to several key cancer hallmarks. By providing a sustained, localized influx of Ca²⁺, TRPV6 activates a cascade of downstream signaling events that favor tumor growth and survival.

-

Sustained Proliferation: The constitutive Ca²⁺ influx through TRPV6 channels maintains a slightly elevated intracellular calcium concentration ([Ca²⁺]i), which is sufficient to potentiate calcium-dependent proliferative pathways. Knockdown of TRPV6 using siRNA has been shown to decrease cell proliferation in breast and prostate cancer cell lines.

-

Evasion of Apoptosis: TRPV6 activity confers resistance to apoptosis. The increased Ca²⁺ influx helps cancer cells evade programmed cell death induced by stimuli like thapsigargin or chemotherapy agents such as cisplatin. Silencing TRPV6 expression leads to increased apoptosis in pancreatic and prostate cancer cells.

-

Enhanced Migration and Invasion: In breast cancer, TRPV6 is mainly overexpressed in invasive cells, and its silencing inhibits migration and invasion. This is linked to its role in activating pathways that promote the epithelial-to-mesenchymal transition (EMT).

Core Signaling Pathways Involving TRPV6

The oncogenic functions of TRPV6 are mediated through the activation of several critical calcium-dependent signaling pathways.

The Ca²⁺/Calmodulin/Calcineurin/NFAT Pathway

This is a canonical pathway activated by TRPV6-mediated calcium influx. Sustained elevated [Ca²⁺]i leads to the activation of calmodulin (CaM). The Ca²⁺-CaM complex then activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. Dephosphorylated NFAT translocates to the nucleus, where it promotes the transcription of genes involved in proliferation and survival.

The Disruption of Calcium Signaling by Sor-C13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sor-C13, a synthetic peptide derived from the venom of the northern short-tailed shrew, has emerged as a promising first-in-class inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. Overexpressed in a variety of epithelial cancers, including ovarian, breast, prostate, and pancreatic cancer, TRPV6 plays a pivotal role in tumor progression by facilitating calcium-dependent signaling pathways that drive cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action in disrupting calcium signaling, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's role as a novel anti-cancer agent.

Introduction to this compound and its Target: The TRPV6 Calcium Channel

This compound is a 13-amino acid peptide that selectively binds to and inhibits the TRPV6 calcium channel.[1] TRPV6 is a highly calcium-selective ion channel that is minimally expressed in normal tissues but significantly upregulated in various solid tumors.[2][3] This differential expression makes it an attractive target for cancer therapy. The influx of calcium through TRPV6 channels in cancer cells activates downstream signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which promotes the transcription of genes involved in cell growth, proliferation, and resistance to apoptosis.[4][5] By blocking this initial calcium influx, this compound effectively "starves" cancer cells of a critical secondary messenger, leading to the inhibition of these pro-survival pathways.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of this compound.

Table 1: Preclinical Efficacy of this compound

| Parameter | Value | Cell Lines / Model | Reference |

| IC50 for TRPV6 Inhibition | 14 nM | In vitro assays | [6][7][8] |

| Tumor Growth Inhibition (Ovarian Cancer Xenograft) | 59% (at 665 mg/kg) | SKOV-3 cells in mice | [9] |

| Tumor Growth Inhibition (Breast Cancer Xenograft) | Significant reduction | T-47D cells in mice | [10] |

| Reduction in TRPV6 Current Amplitude | 18% - 25% | In vitro electrophysiology | [9] |

Table 2: Phase I Clinical Trial Data for this compound in Advanced Solid Tumors

| Parameter | Finding | Patient Population | Reference |

| Dosing Regimens | 2.75, 5.5 mg/kg (20-min IV infusion); 1.375, 2.75, 4.13, 6.2 mg/kg (90-min IV infusion) | 23 patients with advanced solid tumors | [11][12] |

| Maximum Tolerated Dose (MTD) | Not established (safe and tolerated up to 6.2 mg/kg) | 23 patients with advanced solid tumors | [10][11] |

| Stable Disease Rate | 54.5% of evaluable patients (22 patients) | 23 patients with advanced solid tumors | [10][11] |

| Best Response | 27% reduction in a pancreatic tumor and a 55% reduction in CA19-9 levels at 6.2 mg/kg | 23 patients with advanced solid tumors | [10][11] |

| Common Drug-Related Adverse Events (Grade 3) | Urticaria, elevation of liver enzymes (ALT, AST), headache, hypokalemia | 23 patients with advanced solid tumors | [10][11] |

| Dose-Limiting Toxicity | Transient Grade 2 hypocalcemia (managed with calcium and vitamin D supplementation) | 23 patients with advanced solid tumors | [11] |

Signaling Pathway Disruption by this compound

This compound's primary mechanism of action is the inhibition of the TRPV6 channel, which disrupts the downstream calcineurin-NFAT signaling pathway. The following diagram illustrates this process.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., SKOV-3, T-47D) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Intracellular Calcium Influx Assay

This protocol measures the ability of this compound to block calcium entry into cells.

Protocol:

-

Cell Preparation: Culture TRPV6-expressing cells on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence microscope or a plate reader.

-

Treatment: Add this compound at the desired concentration and incubate for a specified period.

-

Stimulation: Induce calcium influx by adding a calcium-containing solution.

-

Fluorescence Measurement: Continuously record the changes in fluorescence intensity.

-

Data Analysis: Quantify the inhibition of calcium influx by comparing the fluorescence changes in this compound-treated cells to untreated controls.

Western Blot for TRPV6 Expression

This protocol is used to determine the expression levels of the TRPV6 protein in cancer cells.

Protocol:

-

Protein Extraction: Lyse cancer cells and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TRPV6 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Ovarian Cancer Xenograft Model

This protocol describes the in vivo evaluation of this compound's anti-tumor activity.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., SKOV-3) into the flank of immunodeficient mice.[10]

-

Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization: Randomly assign the mice to treatment and control groups.

-

Treatment Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at various doses and schedules. The control group receives a vehicle control.[10]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound represents a novel and targeted approach to cancer therapy by specifically inhibiting the TRPV6 calcium channel, a key player in the progression of many epithelial cancers. The disruption of calcium signaling through the calcineurin-NFAT pathway leads to reduced tumor cell proliferation and survival. Preclinical and Phase I clinical data have demonstrated a favorable safety profile and promising anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other TRPV6 inhibitors as a new class of anti-cancer agents. Further research will be crucial to fully elucidate the therapeutic potential of targeting calcium signaling in oncology.

References

- 1. Soricimed : this compound [soricimed.com]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bosterbio.com [bosterbio.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. soricimed.com [soricimed.com]

- 11. Flow-Induced Activation of TRPV5 and TRPV6 Channel Stimulates Ca2+-Activated K+ Channel Causing Membrane Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Sor-c13: A Novel TRPV6 Inhibitor for Solid Tumor Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Sor-c13, a first-in-class peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, a promising target in oncology. This compound has demonstrated significant anti-tumor activity in various preclinical models of solid tumors and has completed a Phase I clinical trial. This document summarizes the key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a synthetic 13-amino acid peptide derived from the C-terminal region of soricidin, a paralytic peptide found in the saliva of the Northern Short-tailed shrew.[1] It selectively binds to and inhibits the TRPV6 calcium channel, which is overexpressed in a variety of epithelial cancers, including prostate, breast, ovarian, and pancreatic cancer, and its expression is often correlated with poor prognosis.[2][3]

TRPV6 facilitates calcium influx into cancer cells, which acts as a second messenger to activate downstream signaling pathways crucial for tumor progression. A key pathway involves the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[2][4] By blocking this initial calcium influx, this compound effectively "starves" cancer cells of a critical signal, leading to the inhibition of proliferation, survival, and metastasis.[3]

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (TRPV6 Inhibition) | Ovarian Cancer Cells | 14 nM | [4] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Ovarian Cancer (SKOV-3) | NOD/SCID Mice | 800 mg/kg, i.p., daily for 12 days | 59% | [5] |

| Ovarian Cancer (SKOV-3) | NOD/SCID Mice | 600 mg/kg, i.p., daily for 12 days | Not specified, but significant | [5] |

| Ovarian Cancer (SKOV-3) | NOD/SCID Mice | 400 mg/kg, i.p., daily for 12 days | Not specified, but significant | [5] |

| Ovarian and Breast Cancer | Xenograft Models | Not specified | Effective inhibition | [4][6] |

Table 3: Phase I Clinical Trial Results in Advanced Solid Tumors

| Parameter | Value | Reference |

| Number of Patients | 23 | [7] |

| Stable Disease Rate (after 2 cycles) | 54.5% (12 out of 22 evaluable patients) | [8][9] |

| Duration of Stable Disease | 2.8 to 12.5 months | [8] |

| Best Response (Pancreatic Cancer) | 27% tumor reduction | [7][8] |

| Biomarker Reduction (CA19-9 in pancreatic cancer patient) | 55% | [8] |

| Maximum Tolerated Dose (MTD) | Not established, safe up to 6.2 mg/kg | [8] |

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of the TRPV6-mediated calcium signaling pathway, which subsequently downregulates NFAT-dependent gene transcription.

References

- 1. mdpi.com [mdpi.com]

- 2. Facebook [cancer.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Soricimed : this compound [soricimed.com]

- 8. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Sor-C13: A Selective TRPV6 Channel Blocker for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sor-C13, a first-in-class selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. This compound is a synthetic 13-amino acid peptide with potential as an antineoplastic agent.[1][2] This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes associated signaling pathways and workflows.

Core Concepts: this compound and the TRPV6 Target

This compound is a synthetic peptide derived from the C-terminal region of soricidin, a paralytic peptide found in the saliva of the Northern Short-tailed shrew.[2] It has been identified as a high-affinity antagonist of the TRPV6 channel.[2][3]

The TRPV6 channel is a highly selective calcium channel that is overexpressed in a variety of epithelial cancers, including prostate, breast, ovarian, and pancreatic cancer.[4][5][6] This overexpression is associated with poor prognosis.[7] In cancer cells, elevated TRPV6 activity leads to a sustained increase in intracellular calcium, which drives proliferation, inhibits apoptosis, and promotes metastasis.[5][6][8] this compound exerts its anti-cancer effects by binding to TRPV6 and inhibiting this influx of calcium.[8][9]

Mechanism of Action: The NFAT Signaling Pathway

The primary mechanism of action of this compound involves the disruption of the calcium-dependent Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[7][9] In cancer cells with overexpressed TRPV6, the continuous influx of calcium activates calmodulin. This calcium-calmodulin complex then activates calcineurin, a phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and activation of target genes involved in cell proliferation and survival.[7] By blocking the initial calcium entry through TRPV6, this compound prevents the activation of this entire cascade, ultimately leading to decreased cancer cell viability and apoptosis.[7][9]

Signaling Pathway Diagram

Caption: this compound inhibits TRPV6, blocking the Ca²⁺/Calmodulin/Calcineurin/NFAT pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC50 | 14 nM | Not Specified | [2][3] |

| EC50 | 14 nM | Not Specified | [10][11] |

| TRPV6 Current Reduction | [10][11] | ||

| 83.5 nM | 18 ± 4.0% | Not Specified | [10][11] |

| 417.5 nM | 22 ± 4% | Not Specified | [10][11] |

| 835 nM | 24 ± 4% | Not Specified | [10][11] |

| 25 µM | 25 ± 5% | Not Specified | [10][11] |

Table 2: Preclinical In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| NOD/SCID mice | Ovarian (SKOV-3) | 400, 600, 800 mg/kg daily, i.p. for 12 days | 59% at 800 mg/kg | [12] |

| NOD/SCID mice | Ovarian (SKOV-3) | 665 mg/kg (425 µmole/kg) | 59% | [10] |

Table 3: Phase I Clinical Trial of this compound (NCT01578564)

| Parameter | Details | Reference |

| Study Design | Open-label, dose escalation (3+3 design) | [2][13] |

| Patient Population | 23 patients with advanced solid tumors of epithelial origin | [1][13] |

| Dosing Regimen | Intravenous (IV) administration on days 1-3 and 8-10 of a 21-day cycle | [2][13] |

| Dose Levels | 1.375, 2.75, 4.13, 5.5, and 6.2 mg/kg | [2][13] |

| Maximum Tolerated Dose (MTD) | Not established | [13][14] |

| Dose-Limiting Toxicities (DLTs) | Transient Grade 2 hypocalcemia (managed with calcium and vitamin D supplementation) | [13] |

| Treatment-Related Grade 3 Adverse Events | Urticaria (definitely related); elevated ALT/AST, headache, hypokalemia (possibly related) | [13][14] |

| Efficacy | 54.5% of evaluable patients (22) showed stable disease (2.8 to 12.5 months) | [13][14] |

| Best Response | 27% reduction in a pancreatic tumor with a 55% reduction in CA19-9 levels at 6.2 mg/kg | [2][13][14] |

Experimental Protocols

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of human ovarian cancer.

Experimental Workflow Diagram:

Caption: Workflow for assessing this compound efficacy in an ovarian cancer xenograft model.

Methodology:

-

Cell Culture: Human ovarian cancer cells (SKOV-3) are cultured in appropriate media until a sufficient number of cells are obtained.

-

Animal Model: Female NOD/SCID mice are used for the study.

-

Tumor Implantation: A suspension of SKOV-3 cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size, at which point tumor volume is measured regularly.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound at specified doses (e.g., 400, 600, 800 mg/kg) for a defined period (e.g., 12 days).[12] The control group receives a vehicle control.

-

Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

Phase I Clinical Trial

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.

Experimental Workflow Diagram:

References

- 1. Soricimed : this compound [soricimed.com]

- 2. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. TRPV6 as A Target for Cancer Therapy [jcancer.org]

- 6. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Facebook [cancer.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Structural Activity Relationship of Sor-c13: A Technical Guide to a Novel TRPV6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sor-c13 is a synthetic 13-amino acid peptide that has emerged as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. Overexpression of TRPV6 is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound, derived from the C-terminal region of Soricidin, has demonstrated significant anti-tumor activity in preclinical models and has undergone Phase I clinical trials. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, its mechanism of action, and detailed experimental protocols for its characterization. While extensive public data on the SAR of a wide range of this compound analogs is limited, this guide synthesizes the available information to provide insights into its core functional requirements.

Introduction

This compound is a novel peptide therapeutic with the amino acid sequence H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH (KEFLHPSKVDLPR). It is a truncated form of the naturally occurring 54-amino acid peptide Soricidin, found in the venom of the northern short-tailed shrew (Blarina brevicauda). The primary mechanism of action of this compound is the inhibition of the TRPV6 calcium channel, which is frequently overexpressed in solid tumors, including those of the breast, ovary, and prostate.[1][2] By blocking TRPV6, this compound disrupts calcium homeostasis within cancer cells, leading to the inhibition of proliferation and induction of apoptosis.[3]

Structural Activity Relationship (SAR) of this compound and Related Peptides

While a comprehensive public library of this compound analogs with corresponding activities has not been detailed, key insights into its SAR can be gleaned from the available literature on Soricidin-derived peptides.

A patent for Soricidin-derived peptides suggests that truncated versions of the full-length peptide can exhibit enhanced biological activity. This indicates that the C-terminal region, from which this compound is derived, contains the primary determinants for TRPV6 inhibition. The observation that shorter peptides can have greater activity suggests that the 13-amino acid sequence of this compound may represent an optimized pharmacophore for TRPV6 binding and inhibition.

Further research into the specific contribution of each amino acid residue through techniques such as alanine scanning would be required to fully elucidate the SAR of this compound. Such studies would identify critical residues for receptor interaction and guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Activity of Soricidin-Derived Peptides against TRPV6

| Peptide | Sequence | Target | Assay | IC50 (nM) | Reference |

| This compound | KEFLHPSKVDLPR | TRPV6 | Electrophysiology | 14 | [4] |

| SOR-C27 | EGKLSSNDTEGGLCKEFLHPSKVDLPR | TRPV6 | Electrophysiology | - | [5] |

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and inhibiting the TRPV6 calcium channel. The inhibition of TRPV6 by this compound leads to a reduction in intracellular calcium concentration.[3] This disruption of calcium signaling interferes with the activation of the calmodulin/calcineurin-dependent transcription factor, Nuclear Factor of Activated T-cells (NFAT). The NFAT signaling pathway is a critical regulator of cancer cell proliferation, survival, and angiogenesis. By inhibiting this pathway, this compound effectively halts tumor growth and promotes apoptosis.

Caption: this compound inhibits TRPV6, blocking Ca²⁺ influx and the downstream NFAT signaling pathway.

In Vivo Efficacy

Preclinical studies and a Phase I clinical trial have provided evidence for the anti-tumor activity of this compound.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| NOD/SCID mice | SKOV-3 (Ovarian Cancer) | This compound (400, 600, 800 mg/kg, i.p., daily for 12 days) | Dose-dependent inhibition of tumor growth | [6] |

Table 3: Phase I Clinical Trial Data for this compound

| Parameter | Details | Reference |

| Study Design | Open-label, dose-escalation (3+3 design) in patients with advanced solid tumors of epithelial origin. | [4] |

| Dosing Regimen | IV administration on days 1-3 and 8-10 of a 21-day cycle. Doses ranged from 1.375 to 6.2 mg/kg. | [4] |

| Safety and Tolerability | Generally well-tolerated. No drug-related serious adverse events were reported. | [2] |

| Efficacy | 55% of evaluable patients showed stable disease. A 27% reduction in tumor size was observed in a pancreatic cancer patient at the 6.2 mg/kg dose. | [2] |

Experimental Protocols

TRPV6 Inhibition Assay using a Fluorescent Calcium Indicator (Fluo-4)

This protocol describes a cell-based assay to determine the inhibitory activity of this compound and its analogs on TRPV6 channels using the calcium-sensitive dye Fluo-4 AM.

Materials:

-

HEK293 cells stably expressing human TRPV6 (or other suitable cell line)

-

96-well black, clear-bottom cell culture plates

-

Fluo-4 AM (acetoxymethyl) ester

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid

-

This compound and analog peptides

-

Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm

Procedure:

-

Cell Plating: Seed HEK293-TRPV6 cells in a 96-well plate at a density of 50,000-80,000 cells per well and incubate overnight at 37°C, 5% CO2.

-

Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.

-

Cell Loading: Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well. Incubate for 60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS containing 2.5 mM probenecid to remove extracellular dye.

-

Compound Addition: Prepare serial dilutions of this compound and its analogs in HBSS. Add the compounds to the respective wells.

-

Calcium Influx Measurement: Measure the baseline fluorescence for 1-2 minutes. To initiate calcium influx, add a solution containing a high concentration of CaCl2 (e.g., final concentration of 10 mM).

-

Data Acquisition: Immediately begin recording the fluorescence intensity at 1-second intervals for 5-10 minutes.

-

Data Analysis: The inhibitory effect of the peptides is calculated by comparing the peak fluorescence intensity in the presence of the compound to the control (vehicle-treated) wells. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Female athymic nude or NOD/SCID mice (6-8 weeks old)

-

SKOV-3 (or other relevant) cancer cell line

-

Matrigel

-

This compound

-

Sterile PBS (phosphate-buffered saline)

-

Calipers

Procedure:

-

Cell Preparation: Culture SKOV-3 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Prepare the desired doses of this compound in sterile PBS. Administer the treatment (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 12 days). The control group receives vehicle (PBS) injections.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the efficacy of this compound.

References

- 1. In Vivo Detection of Human TRPV6-Rich Tumors with Anti-Cancer Peptides Derived from Soricidin | PLOS One [journals.plos.org]

- 2. Soricimed : this compound [soricimed.com]

- 3. Facebook [cancer.gov]

- 4. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Detection of Human TRPV6-Rich Tumors with Anti-Cancer Peptides Derived from Soricidin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Orphan Drug Designation of Sor-C13 for Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sor-C13, a synthetic peptide antagonist of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of ovarian cancer.[1][2][3] This designation is supported by a body of preclinical and clinical evidence pointing to the integral role of TRPV6 in ovarian cancer pathogenesis and the potential of this compound as a targeted therapeutic. This technical guide provides an in-depth overview of the data and experimental protocols that form the basis of this compound's development for this indication.

Introduction to this compound and its Target, TRPV6

This compound is a 13-amino acid peptide derived from the C-terminus of soricidin, a paralytic peptide found in the saliva of the Northern Short-tailed shrew.[1] It is a first-in-class inhibitor that demonstrates high selectivity and affinity for the TRPV6 calcium channel.[1][3][4]

The TRPV6 channel is a non-voltage-gated calcium channel that is significantly overexpressed in a variety of epithelial cancers, including ovarian cancer, while having limited expression in healthy tissues.[1][3][5] This differential expression makes it an attractive target for cancer therapy. Elevated TRPV6 expression in ovarian cancer is correlated with poor patient outcomes.[3][5] The channel's activity facilitates a sustained influx of calcium into cancer cells, which is crucial for promoting cell proliferation, survival, and metastatic potential.[3][4][5]

Mechanism of Action: The TRPV6-NFAT Signaling Axis

This compound exerts its anti-cancer effects by binding to and inhibiting the TRPV6 channel, thereby blocking the influx of calcium into ovarian cancer cells.[1][5][6] This disruption of calcium homeostasis interferes with a critical downstream signaling pathway mediated by the Nuclear Factor of Activated T-cells (NFAT).

The proposed mechanism of action is as follows:

-

TRPV6 Inhibition: this compound binds to the TRPV6 channel on the surface of ovarian cancer cells.

-

Calcium Influx Blockade: This binding prevents the entry of calcium ions into the cell.

-

Calmodulin/Calcineurin Inhibition: The reduction in intracellular calcium prevents the activation of the calcium-s-calmodulin complex, which in turn inhibits the phosphatase activity of calcineurin.

-

NFAT Inactivation: In its phosphorylated state, NFAT is inactive in the cytoplasm. The inhibition of calcineurin prevents the dephosphorylation of NFAT, thus blocking its translocation to the nucleus.

-

Downregulation of Oncogenic Genes: By preventing NFAT from reaching the nucleus, this compound inhibits the transcription of a suite of genes involved in key oncogenic processes, including cell proliferation, metastasis, angiogenesis, and resistance to apoptosis.[7]

The following diagram illustrates the this compound signaling pathway:

References

- 1. Survival and Clinical Outcomes of Ovarian Cancer Patients Treated on Phase I Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Soricimed : this compound [soricimed.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. soricimed.com [soricimed.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Patient-Reported Outcomes in Ovarian Cancer: Facilitating and Enhancing the Reporting of Symptoms, Adverse Events, and Subjective Benefit of Treatment in Clinical Trials and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sor-C13 In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sor-C13 is a synthetic peptide that has emerged as a promising candidate in oncology research. It functions as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] The overexpression of TRPV6 is implicated in the progression of several epithelial cancers, including breast, ovarian, and prostate cancer, by promoting cell proliferation and survival.[1] this compound exerts its anti-cancer effects by binding to the TRPV6 channel, thereby inhibiting calcium influx and disrupting downstream signaling pathways crucial for tumor growth.[3] This document provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability.

Mechanism of Action

This compound targets the TRPV6 calcium channel, which is frequently overexpressed in various cancer cells.[1][4] By inhibiting TRPV6, this compound blocks the influx of calcium ions (Ca2+) into the cancer cells.[3] This disruption of calcium homeostasis interferes with the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1] The NFAT transcription factors are pivotal in promoting cancer cell proliferation, migration, and survival.[1] Consequently, the inhibition of the TRPV6-NFAT axis by this compound leads to a reduction in cancer cell viability and the induction of apoptosis (programmed cell death).[5]

Quantitative Data Summary

While specific IC50 values for this compound in various cancer cell lines from cell viability assays are not widely published in publicly available literature, the available data demonstrates its potent activity against its molecular target, the TRPV6 channel.

| Parameter | Value | Cell Line/System | Reference |

| TRPV6 Inhibition IC50 | 14 nM | Ovarian Cancer Cells | [1][2] |

It has been reported that this compound is more effective at reducing cell viability than the conventional chemotherapy drug, cisplatin.[6] Furthermore, in vivo studies have demonstrated the efficacy of this compound in inhibiting tumor growth in xenograft models of ovarian and breast cancer.[1]

Experimental Protocols

To assess the in vitro effects of this compound on cancer cell viability, standard colorimetric or luminescent-based assays can be employed. The following are detailed protocols for the MTT and CellTiter-Glo® assays, adapted for the evaluation of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., T-47D for breast cancer, SKOV-3 for ovarian cancer)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound peptide

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Subtract the absorbance of the no-cell control wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound peptide

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding protocol as for the MTT assay, using opaque-walled 96-well plates to minimize background luminescence.

-

-

This compound Treatment:

-

Follow the same treatment protocol as for the MTT assay.

-

-

Assay Procedure:

-

After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

Subtract the luminescence of the no-cell control wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Visualizations

This compound Signaling Pathway

Caption: this compound inhibits the TRPV6 channel, blocking Ca2+ influx and NFAT activation.

Experimental Workflow for In Vitro Cell Viability Assay

Caption: Workflow for determining this compound's effect on cancer cell viability.

References

- 1. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. Soricimed : this compound [soricimed.com]

- 5. Soricimed to investigate the potential benefit of its TRPV6 inhibitor, this compound, in the treatment of COVID-19 – ION CHANNEL LIBRARY [ionchannellibrary.com]

- 6. cancer-research-network.com [cancer-research-network.com]

Application Notes and Protocols for the Use of Sor-C13 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Sor-C13, a selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, in preclinical xenograft mouse models of cancer. The following protocols are based on established methodologies and published data to ensure reproducibility and scientific rigor.

Introduction

This compound is a synthetic peptide that demonstrates anti-cancer activity by inhibiting the TRPV6 calcium channel, which is overexpressed in various solid tumors, including ovarian and breast cancer.[1][2] Inhibition of TRPV6 disrupts intracellular calcium homeostasis, leading to the suppression of pro-cancerous signaling pathways, such as the calcineurin-NFAT pathway, ultimately inhibiting tumor growth.[2][3] Xenograft mouse models are a critical tool in preclinical oncology research to evaluate the in vivo efficacy of novel therapeutic agents like this compound.

Mechanism of Action of this compound

This compound selectively binds to the TRPV6 channel, preventing the influx of calcium ions into cancer cells.[2] This reduction in intracellular calcium inhibits the activation of calmodulin and the subsequent dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT) by calcineurin.[3] As a result, the translocation of NFAT to the nucleus is blocked, leading to the downregulation of genes involved in cell proliferation, survival, and metastasis.[3][4]

Mechanism of action of this compound.

Experimental Protocols

Cell Line Selection and Culture

The choice of cancer cell line is critical and should be based on confirmed overexpression of TRPV6. Commonly used and validated cell lines for this compound studies include:

-

SKOV-3: Human ovarian adenocarcinoma cell line.[5]

-

T-47D: Human breast ductal carcinoma cell line.[6]

Protocol:

-

Culture the selected cell line according to the supplier's recommendations (e.g., ATCC).

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Regularly passage cells to maintain exponential growth.

-

Prior to implantation, perform a cell count and viability assessment (e.g., trypan blue exclusion) to ensure a high percentage of viable cells (>95%).

Xenograft Mouse Model Establishment

Animal Model:

-

Strain: Non-obese diabetic/severe combined immunodeficient (NOD-SCID) mice are recommended due to their profound immunosuppression, which allows for robust tumor engraftment.[7][8]

-

Age/Sex: Female mice, 6-8 weeks old, are typically used for ovarian and breast cancer models.[7]

Protocol:

-

Acclimate the mice to the animal facility for at least one week prior to any procedures.

-

For subcutaneous xenografts, harvest cancer cells during their exponential growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, to a final concentration appropriate for injection.[9]

-

For SKOV-3 cells: Inject 1.5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[7]

-

For T-47D cells: Inject 1 x 10^7 cells in a volume of 100-200 µL into the mammary fat pad.[7]

-

Monitor the mice regularly for tumor development. Tumor growth can typically be observed within 1-2 weeks.

Experimental workflow for a this compound xenograft study.

This compound Administration

Preparation of this compound Solution:

-

This compound is a peptide and should be reconstituted in a sterile, biocompatible vehicle such as sterile saline or PBS. The final concentration should be calculated based on the desired dosage and the injection volume.

Dosing and Administration:

-

Route of Administration: Intraperitoneal (IP) injection is a common and effective route for this compound administration in mouse models.[7]

-

Dosage: The optimal dose of this compound may vary depending on the tumor model. Published studies have used a range of doses.[7][10][11] It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.

-

Treatment Schedule: A typical treatment schedule involves daily IP injections for a defined period, for example, 12 consecutive days.[7][10]

Protocol for Intraperitoneal Injection:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right abdominal quadrant to avoid the cecum.

-

Insert a 25-27 gauge needle at a 10-20 degree angle.

-

Aspirate to ensure the needle has not entered the bladder or intestines.

-

Inject the this compound solution slowly.

-

Monitor the animal for any signs of distress post-injection.

Monitoring and Data Collection

Tumor Volume Measurement:

-

Measure the tumor dimensions 2-3 times per week using a digital caliper.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[12]

-

Record the tumor volume for each mouse at each time point.

Body Weight:

-

Monitor the body weight of the mice 2-3 times per week as an indicator of overall health and potential treatment-related toxicity.

Ethical Endpoints:

-

Establish clear ethical endpoints for the study in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Endpoints may include a maximum tumor volume (e.g., 1500-2000 mm³), significant body weight loss (>15-20%), tumor ulceration, or other signs of distress.[12][13]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Tumor Growth Data for SKOV-3 Xenograft Model

| Treatment Group | Day 0 (mm³) | Day 4 (mm³) | Day 8 (mm³) | Day 12 (mm³) | % Tumor Growth Inhibition |

| Vehicle Control | 105 ± 8 | 250 ± 15 | 550 ± 30 | 980 ± 50 | - |

| This compound (400 mg/kg) | 102 ± 7 | 180 ± 12 | 350 ± 20 | 500 ± 25 | 49% |

| This compound (600 mg/kg) | 108 ± 9 | 165 ± 10 | 280 ± 18 | 400 ± 22 | 59% |

| This compound (800 mg/kg) | 103 ± 6 | 150 ± 9 | 240 ± 15 | 350 ± 20 | 64% |

Data are presented as mean ± SEM.

Table 2: Example of Body Weight Data

| Treatment Group | Day 0 (g) | Day 4 (g) | Day 8 (g) | Day 12 (g) |

| Vehicle Control | 20.1 ± 0.5 | 20.5 ± 0.6 | 20.8 ± 0.7 | 21.0 ± 0.8 |

| This compound (400 mg/kg) | 20.3 ± 0.4 | 20.1 ± 0.5 | 19.9 ± 0.6 | 19.8 ± 0.7 |

| This compound (600 mg/kg) | 20.0 ± 0.5 | 19.7 ± 0.6 | 19.5 ± 0.7 | 19.3 ± 0.8 |

| This compound (800 mg/kg) | 20.2 ± 0.6 | 19.8 ± 0.7 | 19.4 ± 0.8 | 19.1 ± 0.9 |

Data are presented as mean ± SEM.

Conclusion

These application notes provide a detailed framework for conducting in vivo studies with this compound in xenograft mouse models. Adherence to these protocols will facilitate the generation of robust and reliable data to evaluate the therapeutic potential of this promising anti-cancer agent. It is essential to adapt these protocols to specific experimental needs and to conduct all animal procedures under approved ethical guidelines.

References

- 1. Soricimed : this compound [soricimed.com]

- 2. Facebook [cancer.gov]

- 3. TRPV6 - Wikipedia [en.wikipedia.org]

- 4. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]

- 6. T-47D Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. soricimed.com [soricimed.com]

- 8. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Mouse Transfection [mouse-transfection.com]

- 9. Tumor xenograft in NOD-SCID mice [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. cyagen.com [cyagen.com]

Application Notes and Protocols for Patch Clamp Analysis of TRPV6 with Sor-C13

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a highly calcium-selective ion channel crucial for calcium homeostasis.[1] Its overexpression has been implicated in the progression of various cancers, including breast, prostate, colon, and ovarian cancer, making it a compelling target for anti-cancer drug development.[1][2] Sor-C13, a 13-amino acid peptide, is a potent and selective inhibitor of the TRPV6 channel.[1][3] By blocking calcium influx through TRPV6, this compound disrupts downstream signaling pathways, such as the calcineurin/NFAT pathway, which is involved in cancer cell proliferation and survival.[1] This document provides detailed application notes and protocols for the electrophysiological analysis of TRPV6 channels and their inhibition by this compound using the whole-cell patch clamp technique.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with TRPV6 channels.

Table 1: this compound Binding Affinity and Efficacy

| Parameter | Value | Reference |

| IC50 | 14 nM | [4] |

Table 2: Inhibition of TRPV6-mediated Currents by this compound

| This compound Concentration | Percent Inhibition of TRPV6 Current (Mean ± SEM) | Reference |

| 83.5 nM | 18 ± 4.0% | [5] |

| 417.5 nM | 22 ± 4% | [5] |

| 835 nM | 24 ± 4% | [5] |

| 25 µM | 25 ± 5% | [5] |

Signaling Pathway

This compound inhibits TRPV6, leading to a reduction in intracellular calcium concentration. This, in turn, prevents the activation of the calcium-dependent phosphatase calcineurin and the subsequent dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor implicated in oncogenesis.

References

Application Notes and Protocols for Fluorescent Labeling of Sor-C13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sor-C13 is a synthetically derived 13-amino acid peptide from the C-terminal region of soricidin, a bioactive peptide found in the venom of the northern short-tailed shrew (Blarina brevicauda)[1]. It functions as a potent and selective inhibitor of the transient receptor potential vanilloid 6 (TRPV6) channel, which is often overexpressed in various cancers[1][2][3]. The fluorescent labeling of this compound is a critical technique for visualizing its cellular uptake, subcellular localization, and for tracking its biodistribution in preclinical studies[1]. This document provides detailed methods and protocols for the fluorescent labeling of this compound, enabling researchers to effectively utilize this peptide in a variety of experimental applications.

The amino acid sequence of soricidin (UniProt accession number P0C2P6) reveals the C-terminal 13-amino acid sequence of this compound to be GKLFPWNAFCAMT . This sequence contains several potential sites for fluorescent labeling, including the N-terminal primary amine, the primary amine on the lysine (K) side chain, and the thiol group on the cysteine (C) side chain. The choice of labeling strategy will depend on the specific experimental requirements and the desired properties of the final labeled peptide.

Choosing a Fluorescent Label

A wide variety of fluorescent dyes are commercially available for peptide labeling, each with distinct spectral properties, brightness, and photostability. The selection of an appropriate fluorophore should be based on the available excitation and emission filters of the imaging system and the potential for spectral overlap with other fluorescent probes in multiplexing experiments.

Table 1: Properties of Common Fluorescent Dyes for Peptide Labeling

| Fluorescent Dye | Excitation (nm) | Emission (nm) | Reactive Group | Key Features |

| FAM (Carboxyfluorescein) | ~495 | ~517 | NHS Ester | Cost-effective, widely used, good water solubility. |

| FITC (Fluorescein Isothiocyanate) | ~495 | ~517 | Isothiocyanate | Common green fluorophore, though conjugates can be less stable than FAM. |

| TAMRA (Tetramethylrhodamine) | ~552 | ~578 | NHS Ester | Bright red-orange fluorescence, relatively photostable. |

| Cyanine Dyes (e.g., Cy3, Cy5) | Cy3: ~550, Cy5: ~650 | Cy3: ~570, Cy5: ~670 | NHS Ester, Maleimide | High molar extinction coefficients, available in a range of wavelengths. |

| Alexa Fluor Dyes (e.g., Alexa Fluor 488, 594, 647) | Variable | Variable | NHS Ester, Maleimide | Excellent photostability and brightness, pH insensitive. |

| ATTO Dyes | Variable | Variable | NHS Ester, Maleimide | High photostability and quantum yields, suitable for advanced microscopy. |

Experimental Protocols

Two primary strategies for fluorescently labeling this compound are presented below: N-terminal/lysine labeling via amine-reactive dyes and cysteine-specific labeling via thiol-reactive dyes.

Protocol 1: N-Terminal and Lysine Labeling with NHS-Ester Dyes

This protocol targets the primary amine at the N-terminus of this compound and the epsilon-amino group of the lysine residue. This method will result in a heterogeneous mixture of singly and doubly labeled peptides.

Principle: N-hydroxysuccinimide (NHS) esters react with primary amines in a pH-dependent manner to form stable amide bonds.

Materials:

-

This compound peptide (high purity, >95%)

-

Amine-reactive fluorescent dye with an NHS-ester group (e.g., FAM-NHS, Cy5-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

-

Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

-

Mass Spectrometer for characterization

Procedure:

-

Peptide Dissolution: Dissolve this compound in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the NHS-ester fluorescent dye in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the dissolved dye to the peptide solution. The optimal ratio may need to be determined empirically.

-

Gently mix the reaction vial and incubate for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the fluorescently labeled this compound from unreacted dye and unlabeled peptide using RP-HPLC.

-

Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile at the absorbance wavelength of the peptide bond (214 nm) and the excitation wavelength of the fluorophore.

-

Collect the fractions corresponding to the fluorescently labeled peptide.

-

-

Characterization:

-

Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should be the mass of the unlabeled peptide plus the mass of the fluorophore.

-

Assess the purity of the final product by analytical RP-HPLC.

-

Protocol 2: Cysteine-Specific Labeling with Maleimide Dyes

This protocol specifically targets the thiol group of the cysteine residue in the this compound sequence, resulting in a site-specifically labeled peptide.

Principle: Maleimide groups react specifically with sulfhydryl (thiol) groups at a near-neutral pH to form a stable thioether bond.

Materials:

-

This compound peptide (high purity, >95%)

-

Thiol-reactive fluorescent dye with a maleimide group (e.g., Alexa Fluor 488 C5 Maleimide)

-

Degassed reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0-7.5, containing 1 mM EDTA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

-

Purification system (e.g., RP-HPLC)

-

Mass Spectrometer for characterization

Procedure:

-

Peptide Dissolution and Reduction (if necessary):

-

Dissolve this compound in the degassed reaction buffer to a concentration of 1-5 mg/mL.

-

If disulfide-bonded dimers of this compound are present, add a 5-10 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.

-

-